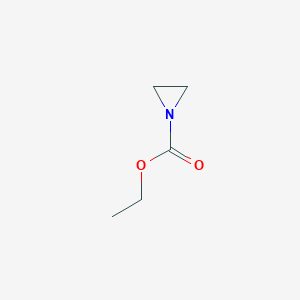
N-(Ethoxycarbonyl)aziridine
Descripción general
Descripción
“N-(Ethoxycarbonyl)aziridine” is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as “ethyl aziridine-1-carboxylate”, “N-Carbethoxyethylenimine”, and "N-Ethoxycarbonylethylenimine" .
Synthesis Analysis
Aziridines, including N-(Ethoxycarbonyl)aziridine, are typically synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of readily accessible N-alkyl aziridine products .Molecular Structure Analysis
The molecular structure of N-(Ethoxycarbonyl)aziridine consists of a three-membered nitrogen-containing cyclic molecule . The exact mass of the molecule is 115.063328530 g/mol .Chemical Reactions Analysis
Aziridines, including N-(Ethoxycarbonyl)aziridine, are known for their substantial ring strain and resultant proclivity towards ring-opening reactions . This makes them versatile precursors of diverse amine products .Physical And Chemical Properties Analysis
N-(Ethoxycarbonyl)aziridine has a molecular weight of 115.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 29.3 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
N-(Ethoxycarbonyl)aziridine: plays a significant role in organic synthesis, particularly as an intermediate in the construction of complex molecules. Its reactivity due to the strain in the three-membered ring structure allows for various transformations . It serves as a precursor for the synthesis of aziridines, which are further utilized to create a wide range of biologically active compounds, including 4–7 membered heterocycles .
Drug Discovery
In the realm of drug discovery, N-(Ethoxycarbonyl)aziridine is valued for its potential to form derivatives that exhibit promising biological activities. The compound’s inherent reactivity is harnessed to synthesize novel pharmacophores, which are essential in the development of new medications .
Materials Science
N-(Ethoxycarbonyl)aziridine: contributes to advancements in materials science through its application in polymer chemistry. It is involved in polyaddition, post-modification, and cross-linking reactions, offering an alternative to traditional epoxide chemistry. This has implications for developing new materials with desirable properties .
Biochemistry
In biochemistry, N-(Ethoxycarbonyl)aziridine is instrumental in studying enzyme-catalyzed reactions, particularly those involving aziridine formation. Understanding these processes is crucial for the biosynthesis of natural products that contain aziridine rings, which are rare but highly reactive and cytotoxic .
Agriculture
The applications of N-(Ethoxycarbonyl)aziridine in agriculture are emerging, particularly in the synthesis of compounds that can serve as intermediates for agrochemicals. Its ability to undergo various ring-opening reactions makes it a valuable tool for creating new molecules that could potentially lead to the development of novel pesticides or fertilizers .
Environmental Science
Lastly, N-(Ethoxycarbonyl)aziridine finds its use in environmental science through the development of green chemistry methodologies. Its role in creating environmentally benign synthetic routes for nitrogen-containing heterocycles is of particular interest, as these compounds are important in various environmental applications .
Propiedades
IUPAC Name |
ethyl aziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPDSKXOTDLPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217405 | |
| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Ethoxycarbonyl)aziridine | |
CAS RN |
671-51-2 | |
| Record name | N-(Ethoxycarbonyl)aziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Ethoxycarbonyl)aziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl aziridinylformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Ethoxycarbonyl)aziridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-(Ethoxycarbonyl)aziridine derivatives useful for synthesizing amino acids?
A: N-(Ethoxycarbonyl)aziridine derivatives are valuable building blocks for synthesizing both α- and β-amino acids due to the reactivity of the aziridine ring. [, ] The strained three-membered ring can be opened regioselectively by various nucleophiles, including metal halides. [, ] This ring-opening reaction allows for the introduction of different substituents, leading to diverse amino acid structures.
Q2: Can you give an example of how regioselectivity is controlled in the reactions of N-(Ethoxycarbonyl)aziridine derivatives?
A: Research has shown that using different metal halides can influence the regioselectivity of the ring-opening reaction. [] For instance, reacting a 3-substituted N-Ethoxycarbonyl aziridine-2-carboxylate with titanium tetrachloride (TiCl4) favors nucleophilic attack at the more sterically hindered carbon, yielding α-amino acid derivatives. [] Conversely, using tin tetrachloride (SnCl4) promotes attack at the less hindered carbon, leading to β-amino acid derivatives. []
Q3: Besides their use in amino acid synthesis, are there other applications of N-(Ethoxycarbonyl)aziridine derivatives being investigated?
A: Yes, researchers are exploring the use of N-Ethoxycarbonyl aziridine derivatives as intermediates in the synthesis of other complex molecules. For example, a stereoselective synthesis of a D-galactal-derived N-Ethoxycarbonyl aziridine has been reported. [] This new synthetic protocol expands the utility of glycal-derived N-activated vinyl aziridines, potentially opening doors to diverse carbohydrate-based molecules with various applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)











![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
